

3,4-dihydro-2H-benzo[b]oxazin-7-ol molecular weight

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-dihydro-2H-benzo[b]
[1,4]oxazin-7-ol

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An In-Depth Technical Guide to 3,4-dihydro-2H-benzo[b]oxazin-7-ol: Properties, Synthesis, and Applications in Drug Discovery

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Abstract

This technical guide provides a comprehensive overview of 3,4-dihydro-2H-benzo[b]oxazin-7-ol, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its fundamental physicochemical properties, outline robust strategies for its chemical synthesis, detail methods for its analytical characterization, and explore its pivotal role as a versatile intermediate in the development of novel therapeutics, particularly for central nervous system (CNS) disorders. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this valuable molecular scaffold in their work.

Introduction to the Benzoxazine Scaffold

The 3,4-dihydro-2H-benzo[b][1,2]oxazine skeleton is a privileged heterocyclic motif frequently incorporated into biologically active molecules. This bicyclic system, which fuses a benzene ring with a morpholine-like ring, provides a rigid, three-dimensional structure that can effectively present pharmacophoric features for interaction with biological targets. Derivatives of this scaffold have shown a wide range of activities, including potential as 5-HT₆ receptor antagonists and for applications in oncology.[3]

Within this class, 3,4-dihydro-2H-benzo[b]oxazin-7-ol (also known as 3,4-dihydro-2H-1,4-benzoxazin-7-ol) serves as a particularly valuable synthetic intermediate.[4] The phenolic hydroxyl group at the 7-position offers a reactive handle for facile chemical modification, allowing for the systematic exploration of structure-activity relationships (SAR) in drug discovery programs. Its utility has been noted in the synthesis of potential antidepressants and other CNS-active agents.[4]

Physicochemical and Structural Properties

Accurate characterization begins with a thorough understanding of a compound's fundamental properties. 3,4-dihydro-2H-benzo[b]oxazin-7-ol is identified by the CAS Number 104535-37-7. [1][4]

3,4-dihydro-2H-benzo[b]oxazin-7-ol

mol

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Caption: Chemical Structure of 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

The core physicochemical properties, computed by PubChem, are summarized below for rapid reference.[1]

Property	Value	Source
Molecular Formula	C ₈ H ₉ NO ₂	PubChem[1]
Molecular Weight	151.16 g/mol	PubChem[1]
Monoisotopic Mass	151.063328530 Da	PubChem[1]
IUPAC Name	3,4-dihydro-2H-1,4-benzoxazin-7-ol	PubChem[1]
CAS Number	104535-37-7	PubChem[1]
XLogP3	1.3	PubChem[1]
Hydrogen Bond Donor Count	2	PubChem[1]
Hydrogen Bond Acceptor Count	3	PubChem[1]
Topological Polar Surface Area	41.5 Å ²	PubChem[1]
Storage Temperature	2-8°C	MySkinRecipes[4]

Synthesis Strategies and Methodologies

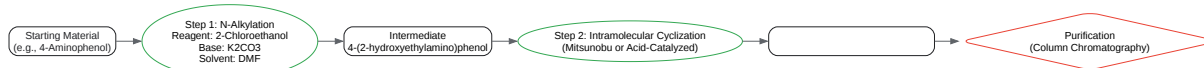
The synthesis of the 3,4-dihydro-2H-benzo[b][1,4]oxazine core can be achieved through several established routes, often involving the cyclization of a precursor molecule containing both a phenolic hydroxyl group and an amino group.[5][6] A common and effective strategy involves the reaction of an aminophenol with a two-carbon electrophile.

Below is a representative protocol for the synthesis of the target compound. This method is illustrative and may require optimization based on laboratory conditions and scale.

Experimental Protocol: Synthesis via Reductive Cyclization

This protocol describes a plausible two-step synthesis starting from 2-amino-4-nitrophenol. The causality behind this choice is the commercial availability of the starting material and the strategic placement of the nitro group, which can be reduced to the amine required for the

oxazine ring in a different context, while the amino group can be used for the initial alkylation. For the 7-ol isomer, a more direct route from 4-aminophenol is often employed.



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Caption: General workflow for the synthesis of the benzoxazine core.

Step 1: Synthesis of 2-((4-hydroxyphenyl)amino)ethan-1-ol

- Rationale: The first step is to introduce the two-carbon unit that will form the ethyl part of the oxazine ring onto the amino group of 4-aminophenol.
- To a stirred solution of 4-aminophenol (1.0 eq) in a suitable solvent such as N,N-Dimethylformamide (DMF), add a base like potassium carbonate (K_2CO_3 , 2.0 eq).
- Add 2-chloroethanol (1.1 eq) dropwise at room temperature.
- Heat the reaction mixture to 80-90°C and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed.
- Cool the reaction, dilute with water, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate.

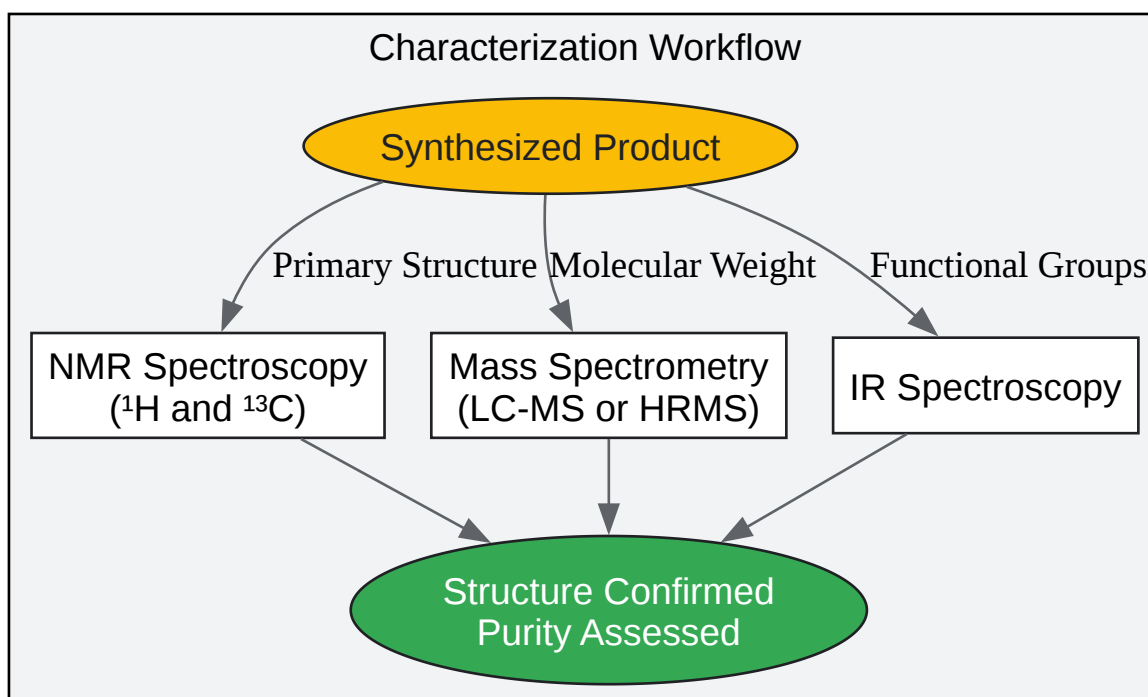
Step 2: Intramolecular Cyclization

- Rationale: This step forms the heterocyclic ring. An acid-catalyzed dehydration and cyclization is a common method.

- Dissolve the crude intermediate from Step 1 in a high-boiling point solvent.
- Add a strong acid catalyst, such as sulfuric acid or polyphosphoric acid.
- Heat the mixture to reflux to drive the intramolecular cyclization and dehydration.
- Monitor the reaction by TLC.
- Upon completion, cool the mixture, neutralize with a base (e.g., aqueous sodium bicarbonate), and extract the final product.
- Purify the crude product using silica gel column chromatography to obtain pure 3,4-dihydro-2H-benzo[b]oxazin-7-ol.

Analytical Characterization

Structural confirmation and purity assessment are critical. A combination of spectroscopic techniques provides a self-validating system to confirm the identity of the synthesized compound.



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Caption: A standard analytical workflow for structural elucidation.

- ¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the N-H proton, the phenolic O-H proton, and the two methylene groups (-O-CH₂- and -N-CH₂-) of the oxazine ring. Based on related structures, the oxazine ring protons typically appear as triplets around 3.5-4.5 ppm.[7]
- ¹³C NMR Spectroscopy: The carbon spectrum will confirm the presence of the eight distinct carbon atoms in the molecule, including signals for the aromatic carbons and the two aliphatic carbons of the heterocyclic ring.
- Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) should confirm the exact mass of the molecule, matching the calculated value of 151.0633 Da.[1] The nominal mass (m/z = 151) would be observed with standard MS.
- Infrared (IR) Spectroscopy: The IR spectrum will display characteristic absorption bands for the O-H stretch of the phenol, the N-H stretch of the secondary amine, C-H stretches (aromatic and aliphatic), and C-O ether stretches.

Applications in Medicinal Chemistry and Drug Development

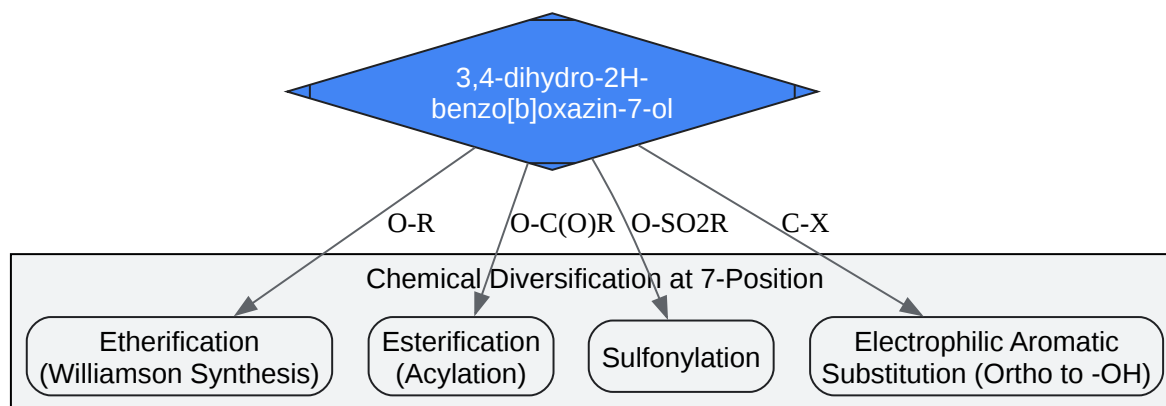
The primary value of 3,4-dihydro-2H-benzo[b]oxazin-7-ol lies in its role as a versatile building block for creating more complex drug candidates.[4]

Scaffold for CNS-Active Agents

The benzoxazine core is present in molecules targeting the central nervous system. This compound is a documented intermediate for antidepressants and other CNS agents.[4] The development of derivatives has led to potent 5-HT₆ receptor antagonists, which are investigated for cognitive disorders.[3] Furthermore, related benzoxazine sulfonamides have been explored as potential anti-diabetic agents.[8]

A Handle for Structure-Activity Relationship (SAR) Studies

The 7-hydroxy group is the key to the molecule's utility. It serves as a nucleophilic point for a variety of chemical transformations, allowing chemists to probe the SAR of the southern, solvent-exposed region of the scaffold.



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Caption: Diversification pathways from the 7-hydroxy group.

- Etherification: Reaction with various alkyl halides can introduce side chains that can modulate lipophilicity, improve metabolic stability, or interact with specific sub-pockets of a target protein.
- Esterification: Formation of esters can create prodrugs or add alternative interaction points.
- Sulfonylation: The synthesis of sulfonamides from this scaffold has been explored for developing anti-diabetic agents.[8]

This strategic derivatization is fundamental to optimizing lead compounds for potency, selectivity, and pharmacokinetic properties in modern drug discovery.

Conclusion

3,4-dihydro-2H-benzo[b]oxazin-7-ol is more than a simple chemical; it is a strategic tool for the medicinal chemist. With a well-defined physicochemical profile, accessible synthetic routes,

and a chemically versatile phenolic group, it represents a valuable starting point for the design and synthesis of novel therapeutics. Its demonstrated utility as an intermediate for CNS-active agents underscores its importance and potential for future drug discovery programs. This guide provides the foundational knowledge required for researchers to confidently incorporate this powerful scaffold into their synthetic and medicinal chemistry endeavors.

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- To cite this document: BenchChem. [3,4-dihydro-2H-benzo[b]oxazin-7-ol molecular weight]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1591785#3-4-dihydro-2h-benzo-b-oxazin-7-ol-molecular-weight]

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